4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide - 338956-72-2

4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide

Catalog Number: EVT-3111980
CAS Number: 338956-72-2
Molecular Formula: C20H13Cl2F3N2O
Molecular Weight: 425.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor. It is orally bioavailable and exhibits extensive protein binding. GDC-0449 has shown promising results in preclinical studies and is currently in Phase II clinical trials for the treatment of various cancers. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It enhances mGluR5 responses by acting at a site overlapping with the binding site of the negative allosteric modulator, 2-methyl-6-(phenylethynyl)pyridine (MPEP). []

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 acts as a PAM at the mGluR1 receptor, potentiating its responses. This compound exhibits a distinct binding site on mGluR1, differing from that of CPPHA, another mGluR1 PAM. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a PAM of both mGluR1 and mGluR5 receptors, enhancing their responses upon activation. Notably, CPPHA interacts with a novel allosteric site on both receptors, distinct from the MPEP binding site on mGluR5 and the Ro 67-7476 binding site on mGluR1. []

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: SSR504734 serves as a starting point for designing novel glycine transporter 1 (GlyT1) inhibitors. Modifications to its structure, including the introduction of heteroaromatic rings, aimed to enhance its inhibitory activity against GlyT1. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: TP0439150 is a potent GlyT1 inhibitor developed through structural optimization from compound SSR504734. It demonstrates powerful GlyT1 inhibitory activity, good plasma exposure, and sufficient blood-brain barrier penetration in rats. [, ]

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound represents a structurally diverse backup for TP0439150, also designed as a potent and orally active GlyT1 inhibitor. It exhibits a favorable pharmacokinetic profile and effectively increases cerebrospinal fluid glycine concentrations in rats. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases). It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human ortholog. This compound also demonstrates antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). []

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, Fumaric Acid Salt (F 13640)

Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist that produces central analgesia through inverse tolerance and cooperation. Continuous administration of F 13640 has shown promising results in attenuating allodynia-like behavior in a rat model of trigeminal neuropathic pain. [, ]

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

Compound Description: T2384 is a partial agonist of PPARγ that displays complex binding modes to both orthosteric and allosteric sites on the receptor. It exhibits a concentration-dependent biochemical activity profile, which is influenced by ligand aggregation. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

Compound Description: Nilotinib is an anti-leukemia drug used in the treatment of various cancers. Different crystalline forms of nilotinib, including a nanosize weakly crystalline modification, have been developed to improve its solubility and bioavailability. [, ]

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767 is a peroxisome proliferator-activated receptor α/γ agonist. It contains a thiazolidinedione (TZD) ring that undergoes extensive metabolism, primarily by cytochrome P450 enzymes and methyltransferases. [, ]

5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939)

Compound Description: BAY 59-7939, also known as rivaroxaban, is a potent and selective inhibitor of factor Xa (FXa). It is orally bioavailable and demonstrates excellent in vivo antithrombotic activity, making it a valuable therapeutic agent for treating thromboembolic diseases. [, , , , , ]

Properties

CAS Number

338956-72-2

Product Name

4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide

IUPAC Name

4-chloro-N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]benzamide

Molecular Formula

C20H13Cl2F3N2O

Molecular Weight

425.23

InChI

InChI=1S/C20H13Cl2F3N2O/c21-15-5-3-13(4-6-15)19(28)27-16-7-1-12(2-8-16)9-18-17(22)10-14(11-26-18)20(23,24)25/h1-8,10-11H,9H2,(H,27,28)

InChI Key

WKAJLWHPNIJUDZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.